molecular formula C18H12O6 B2460918 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 2320267-85-2

3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2460918
CAS No.: 2320267-85-2
M. Wt: 324.288
InChI Key: ZLZOLFHKNWLBOA-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one (CAS 2320267-85-2) is a complex organic compound of significant interest in advanced pharmaceutical research and development. This compound features a unique molecular architecture that combines coumarin and benzodioxole structural motifs, conferring distinct physicochemical properties including notable thermal stability and selective reactivity . Recent pioneering studies have highlighted its potential as a precursor for developing molecules with biological activity, specifically investigating its bioactive properties in models of chronic diseases such as Alzheimer's and cancer . The research indicates promising activity as an inhibitor of enzymes related to amyloidogenesis, a key pathological mechanism in Alzheimer's disease, and also shows significant cytotoxic activity against cancer cell lines with notable selectivity . The 8-methoxy group enhances solubility in polar solvents, while the benzodioxole system contributes useful electronic characteristics for applications such as photosensitizers or bioactive intermediates . The compound is characterized by high stereochemical purity and compatibility in cross-coupling reactions, making it a valuable and versatile scaffold for further chemical exploration and optimization . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O6/c1-21-14-4-2-3-11-7-12(18(20)24-17(11)14)16(19)10-5-6-13-15(8-10)23-9-22-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZOLFHKNWLBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the construction of the chromen-2-one core One common approach is the Knoevenagel condensation reaction, where a suitable benzaldehyde derivative is reacted with a malonic acid derivative in the presence of a base to form the chromen-2-one structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles such as sodium hydride (NaH).

  • Addition: Electrophilic addition reactions may involve the use of strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be used as an intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism by which 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one exerts its effects depends on its specific biological target. For example, if it acts as an antioxidant, it may neutralize free radicals by donating hydrogen atoms. If it has anticancer properties, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways: The compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The specific pathways involved will depend on the biological context and the desired therapeutic effect.

Comparison with Similar Compounds

  • Coumarin: A simpler analog with similar biological activities.

  • Chromone: A closely related compound with a similar core structure.

  • Benzodioxole derivatives: Compounds featuring the benzo[d][1,3]dioxole moiety.

Uniqueness: 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Biological Activity

3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are well-known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C17H14O5
  • Molecular Weight : 298.29 g/mol
  • CAS Number : 66411-55-0

The compound features a coumarin backbone with a benzo[d][1,3]dioxole moiety and a methoxy group, which contribute to its potential biological activities.

Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. A study evaluating various coumarin analogs, including those with benzo[d][1,3]dioxole moieties, revealed moderate cytotoxic effects against several cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF7 (Breast Adenocarcinoma)15.4
HCT116 (Colon Carcinoma)12.7
A549 (Lung Carcinoma)10.9
RD (Rhabdomyosarcoma)14.3

These findings suggest that the compound may inhibit cancer cell proliferation effectively compared to standard treatments like daunorubicin .

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. The antioxidant activity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value of approximately 25 µM, indicating its potential as a natural antioxidant agent .

Anti-inflammatory Activity

In vitro studies have shown that coumarin derivatives can modulate inflammatory pathways. The compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in TNF-alpha and IL-6 levels by approximately 40% at a concentration of 20 µM .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activities of coumarin derivatives similar to this compound:

  • Cytotoxicity Studies : A comparative analysis of various coumarin derivatives showed that those with methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines .
  • Mechanistic Insights : Molecular docking studies suggested that the compound interacts with key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), which could explain its anti-inflammatory effects .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldKey Intermediate
1β-Ketoester + Aryne precursor, 80°C, N₂72%tert-Butyl pyrrolidine derivative
2Benzo[d][1,3]dioxole-5-carbonyl chloride, THF, RT41%N-Benzoyl-2-hydroxybenzamide

Basic: How are spectroscopic techniques employed for characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ ~3.8–4.0 ppm, carbonyls at δ ~160–170 ppm). For example, benzo[d][1,3]dioxole protons resonate as singlets at δ 6.16 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 286 for intermediates) .
  • IR : Identify carbonyl stretches (~1700 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Basic: What crystallographic approaches determine its molecular structure?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing.

  • Crystal system : Triclinic (P1) with unit cell parameters:
    • a = 9.4531 Å, b = 10.4462 Å, c = 10.8426 Å
    • α = 113.866°, β = 90.120°, γ = 109.882° .
  • Data collection : Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å), ω-scans at 100 K .
  • Refinement : Full-matrix least-squares on with R = 0.043, wR = 0.126 .

Advanced: How do reaction conditions influence yield and purity?

Methodological Answer:

  • Catalyst selection : Pd₂(dba)₃/BINAP in coupling reactions improves regioselectivity (e.g., tert-butyl piperidine intermediates) .
  • Temperature control : Aryne reactions at 80°C minimize side products vs. lower temperatures .
  • Purification : Silica gel chromatography (hexane/EtOAc gradients) resolves diastereomers; preparative HPLC enhances purity (>98%) .

Key Considerations:

  • Moisture-sensitive steps require anhydrous solvents (e.g., THF over molecular sieves).
  • Air-free techniques (Schlenk lines) prevent oxidation of electron-rich intermediates.

Advanced: What computational insights exist into its photophysical properties?

Methodological Answer:

  • Excited-state dynamics : For analogous 8-methoxy chromenones, XMS-CASPT2 calculations show fluorescence quenching via vibronic coupling between ππ* and nπ* states. The carbonyl stretch (Franck-Condon active mode) drives nonradiative decay .
  • Geometry optimization : Distortions in the ππ* state along out-of-plane modes correlate with reduced fluorescence quantum yields .

Advanced: How do structural modifications impact biological activity?

Methodological Answer:

  • Substituent effects : Methoxy groups enhance lipophilicity (logP), influencing membrane permeability. Nitro groups (e.g., 8-nitro derivatives) increase electrophilicity, potentially boosting reactivity with biological targets .
  • Core modifications : Replacing the chromenone core with thiazole or benzofuran alters π-stacking interactions, as seen in SAR studies of analogous compounds .

Q. Table 2: Structural-Activity Trends

ModificationBiological ImpactReference Compound
8-Nitro substitutionEnhanced cytotoxicity3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one
Benzodioxole replacementReduced metabolic stability3-Benzofuran-2-yl-7-hydroxy-8-methyl-chromen-4-one

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